

Pharmacological Profile of TCS 1102: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tcs 1102
Cat. No.: B15618917

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Introduction

TCS 1102, also known as DORA-1, is a potent, dual orexin receptor antagonist (DORA) with high affinity for both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][2] The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, is a key regulator of wakefulness, arousal, and other physiological processes.[3][4] By antagonizing both orexin receptors, **TCS 1102** effectively modulates the orexin signaling pathway, leading to the promotion of sleep and a reduction in anxiety-like behaviors. This document provides a comprehensive overview of the pharmacological profile of **TCS 1102**, including its binding affinity, functional activity, and in vivo effects, presented in a format designed for scientific and research professionals.

Core Pharmacological Data

The pharmacological activity of **TCS 1102** has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.

In Vitro Activity

The in vitro potency of **TCS 1102** is defined by its high binding affinity for both human orexin receptors and its ability to inhibit their function in cellular assays.

Table 1: In Vitro Binding Affinity and Functional Antagonism of **TCS 1102**

Parameter	Receptor	Value (nM)	Assay Description
Binding Affinity (K _i)	Human OX1R	3	Displacement of [3H]-TCS-1102 in CHO cells expressing hOX1R.[1]
Human OX2R	0.2	Displacement of a [3H]-pyrrolylphenyl analog in CHO cells expressing hOX2R.[1][5]	
Functional Antagonism (IC ₅₀)	Human OX1R	17	Inhibition of calcium mobilization in CHO cells transfected with hOX1R.[1]
Human OX2R	4	Inhibition of calcium mobilization in CHO cells transfected with hOX2R.[1]	

In Vivo Activity & Pharmacokinetics

In vivo studies in rodent models have demonstrated the physiological effects of **TCS 1102** on sleep, anxiety, and orexin-induced behaviors, as well as its pharmacokinetic properties.

Table 2: In Vivo Efficacy of **TCS 1102** in Rats

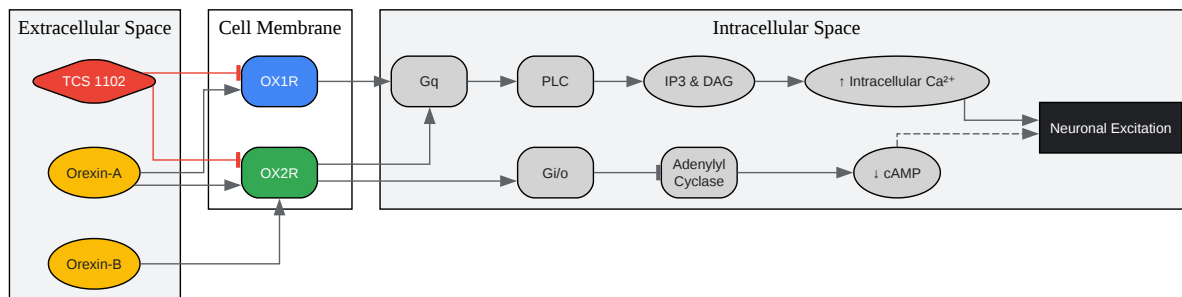
Effect	Species	Dose	Route of Administration	Observations
Promotion of Sleep	Rat	50-100 mg/kg	p.o.	Promotes sleep. [1]
Reduction of Fear/Anxiety	Rat	10-20 mg/kg	i.p.	Decreases fear and anxiety.[1][6]
Inhibition of Locomotion	Rat	15, 50, 100 mg/kg	i.p.	Inhibits ADL-orexin B peptide-induced locomotion by 56%, 74%, and 100%, respectively.[1]

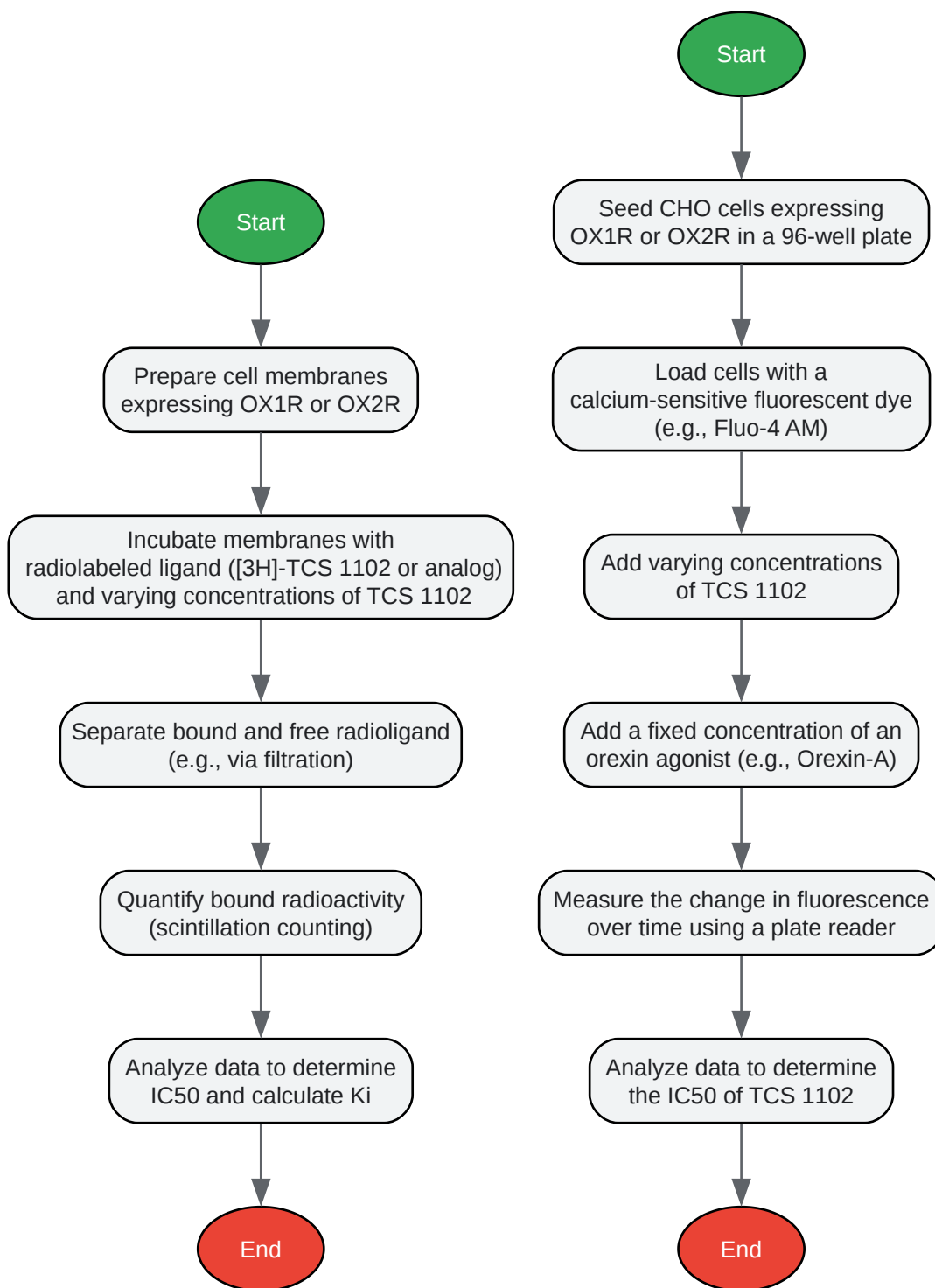
 Table 3: Pharmacokinetic Profile of **TCS 1102** in Rats

Parameter	Dose	Route of Administration	Value	Time Point
Brain Concentration	100 mg/kg	i.p.	2.37 μM	3 hours post-dose
Plasma Concentration	100 mg/kg	i.p.	3.50 μM	3 hours post-dose
C _{max}	50 mg/kg	p.o.	1.21 μM	-
AUC(0–24h)	50 mg/kg	p.o.	6.8 $\mu\text{M}\cdot\text{h}$	-
C _{max}	100 mg/kg	p.o.	3.01 μM	-
AUC(0–24h)	100 mg/kg	p.o.	12.5 $\mu\text{M}\cdot\text{h}$	-

Mechanism of Action: Orexin Receptor Signaling Pathway

TCS 1102 functions as a competitive antagonist at both OX1 and OX2 receptors. These are G-protein coupled receptors (GPCRs) that, upon binding of their endogenous ligands (orexin-A or orexin-B), activate downstream signaling cascades. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in a rise in intracellular calcium. OX2R can couple to both Gq and Gi/o proteins, thereby influencing both calcium mobilization and adenylyl cyclase activity. By blocking the binding of orexins, **TCS 1102** prevents the activation of these signaling pathways, thus inhibiting the excitatory effects of the orexin system.





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